

PI-828: A Technical Overview of its Potency Against p110 Isoforms

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Compound of Interest		
Compound Name:	PI-828	
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This technical guide provides an in-depth analysis of the inhibitory activity of **PI-828**, a dual phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2) inhibitor, against the Class I p110 isoforms. This document outlines the compound's IC50 values, a detailed, generalized experimental protocol for their determination, and a visualization of the relevant signaling pathway and experimental workflow.

Data Presentation: PI-828 IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for **PI-828** against the four Class I PI3K catalytic subunits: $p110\alpha$, $p110\beta$, $p110\gamma$, and $p110\delta$.

p110 Isoform	IC50 (µM)
p110α	0.183
p110β	0.098
p110δ	0.227
p110y	1.967



Data sourced from publicly available information from Tocris Bioscience and R&D Systems.[1] [2]

Experimental Protocols: Determination of p110 IC50 Values

While the specific protocol used for generating the above IC50 values for **PI-828** is not publicly detailed, a generalized in vitro lipid kinase assay protocol is described below. This method is standard for determining the potency of small molecule inhibitors against PI3K isoforms.

Objective: To determine the concentration of **PI-828** required to inhibit 50% of the kinase activity of each p110 isoform.

Materials:

- Recombinant human p110/p85 heterodimer isoforms (p110 α /p85 α , p110 β /p85 β , p110 γ /p101, p110 δ /p85 α)
- PI-828 compound
- Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
- [y-32P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Lipid vesicles containing PIP2
- 96-well reaction plates
- Phosphocellulose or nitrocellulose membrane
- Wash buffers (e.g., 75 mM phosphoric acid)
- Scintillation counter or phosphorimager

Procedure:



- Compound Preparation: Prepare a serial dilution of **PI-828** in DMSO, typically starting from a high concentration (e.g., 100 μM) down to a low concentration (e.g., 1 nM).
- Kinase Reaction Setup:
 - In a 96-well plate, add the kinase reaction buffer.
 - Add the diluted PI-828 or DMSO (as a vehicle control) to the respective wells.
 - Add the recombinant p110 isoform to each well.
 - Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiation of Kinase Reaction:
 - To start the reaction, add a mixture of lipid vesicles containing PIP2 and [y-32P]ATP to each well.
 - Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the PIP2 substrate.
- · Termination of Reaction and Detection:
 - Stop the reaction by adding a solution like 1N HCl.
 - Spot a portion of the reaction mixture from each well onto a phosphocellulose or nitrocellulose membrane.
 - Wash the membrane extensively with a wash buffer to remove unincorporated [y-32P]ATP.
 - Allow the membrane to dry.
- Data Acquisition and Analysis:
 - Quantify the amount of radiolabeled PIP3 product on the membrane using a scintillation counter or a phosphorimager.

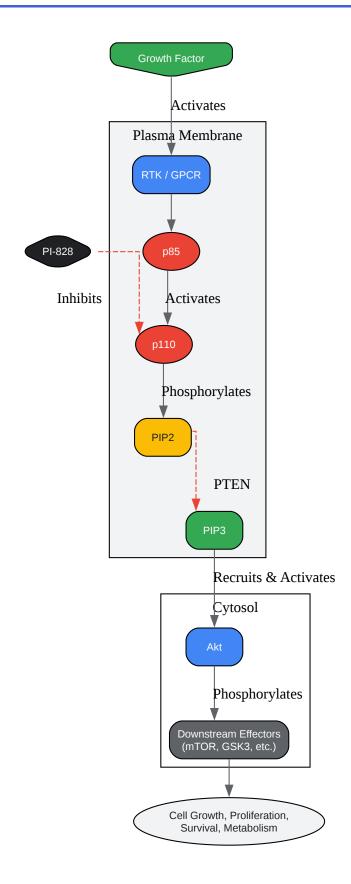


- The kinase activity is proportional to the amount of radioactivity detected.
- Plot the percentage of kinase inhibition against the logarithm of the **PI-828** concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization PI3K/Akt Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, the p110 catalytic subunit phosphorylates PIP2 to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.





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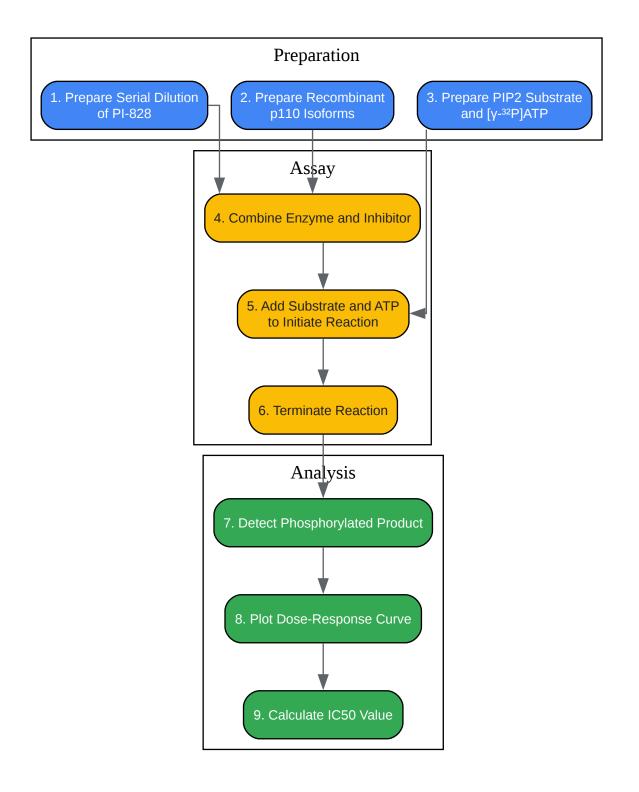


Caption: The PI3K/Akt signaling cascade and the inhibitory action of **PI-828** on the p110 catalytic subunit.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 value of an inhibitor.





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Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor in vitro.



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References

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